Cas no 879216-05-4 (Pentanamide, 5-azido-N-phenyl-)

Pentanamide, 5-azido-N-phenyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23692482-1.0g |

4-azido-N-phenylpentanamide |

879216-05-4 | 95% | 1.0g |

$0.0 | 2022-12-09 |

Pentanamide, 5-azido-N-phenyl- 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

Pentanamide, 5-azido-N-phenyl-に関する追加情報

Pentanamide, 5-azido-N-phenyl- (CAS No. 879216-05-4): An Overview and Recent Developments

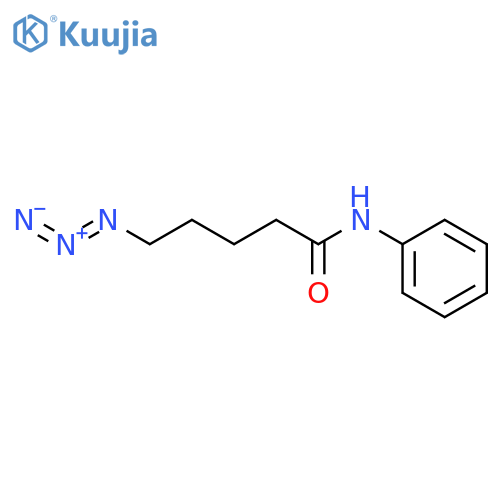

Pentanamide, 5-azido-N-phenyl- (CAS No. 879216-05-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound, also known as 5-Azido-N-phenylpentanamide, is characterized by its azide functional group and aromatic phenyl moiety, which contribute to its reactivity and functional diversity.

The chemical structure of Pentanamide, 5-azido-N-phenyl- consists of a five-carbon chain with an amide group at one end and an azide group at the other, attached to a phenyl ring. The presence of the azide group makes this compound highly reactive, enabling it to participate in a wide range of chemical reactions, including click chemistry, which has become a cornerstone in the synthesis of complex molecules and polymers.

Recent studies have highlighted the potential of Pentanamide, 5-azido-N-phenyl- in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers found that the azide group can be selectively reduced to an amine under mild conditions, allowing for the introduction of various functional groups that enhance the biological activity of the molecule.

In addition to its medicinal applications, Pentanamide, 5-azido-N-phenyl- has shown promise in materials science. A research team at the University of California, Berkeley, reported the use of this compound as a building block for the synthesis of advanced polymers with tunable mechanical properties. The azide group facilitates efficient cross-linking reactions, leading to the formation of robust and flexible materials that can be tailored for specific applications such as drug delivery systems and tissue engineering scaffolds.

The synthesis of Pentanamide, 5-azido-N-phenyl- typically involves a multi-step process that begins with the preparation of 5-bromopentanenitrile, which is then converted to 5-bromopentanamide through hydrolysis. The bromide is subsequently displaced by azide ions to form the final product. This synthetic route is well-documented in the literature and can be optimized for large-scale production using modern synthetic techniques.

One of the key advantages of Pentanamide, 5-azido-N-phenyl- is its compatibility with click chemistry reactions. Click chemistry refers to a class of reactions that are highly efficient and selective, often involving copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC). This reaction has been widely used in bioconjugation studies to attach small molecules or biomolecules to proteins or other biological targets with high precision and minimal side effects.

Recent advancements in click chemistry have further expanded the utility of Pentanamide, 5-azido-N-phenyl-. For example, a study published in *Angewandte Chemie* described a novel strain-promoted azide–alkyne cycloaddition (SPAAC) reaction that does not require copper catalysts, making it suitable for use in living systems where copper ions could be toxic. This development opens up new possibilities for using Pentanamide, 5-azido-N-phenyl- in vivo applications such as targeted drug delivery and imaging agents.

The safety profile of Pentanamide, 5-azido-N-phenyl- is another important consideration. While azides can be potentially hazardous due to their reactivity, proper handling and storage protocols can mitigate these risks. Studies have shown that Pentanamide, 5-azido-N-phenyl- is stable under standard laboratory conditions and does not pose significant safety concerns when used according to established guidelines.

In conclusion, Pentanamide, 5-azido-N-phenyl- (CAS No. 879216-05-4) is a promising compound with a wide range of applications in medicinal chemistry and materials science. Its unique chemical properties make it an ideal candidate for developing novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this versatile compound, ensuring its relevance and importance in both academic and industrial settings.

879216-05-4 (Pentanamide, 5-azido-N-phenyl-) Related Products

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 847399-34-2(6-4-(furan-2-carbonyl)piperazin-1-yl-3-(2-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1161847-32-0(ethyl 3-amino-6-chloropyridazine-4-carboxylate)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)

- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 1171206-49-7(N-phenyl-1,4-diazepane-1-carboxamide hydrochloride)

- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)

- 694514-97-1(4-(4-Azepan-1-ylphenyl)amino-4-oxobutanoic acid)